

An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate (CAS: 27741-65-7)

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Compound of Interest

Compound Name: *Ethyl 2-cyclobutylideneacetate*

Cat. No.: B1317099

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-cyclobutylideneacetate**, a valuable intermediate in organic synthesis. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

Ethyl 2-cyclobutylideneacetate is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the table below.

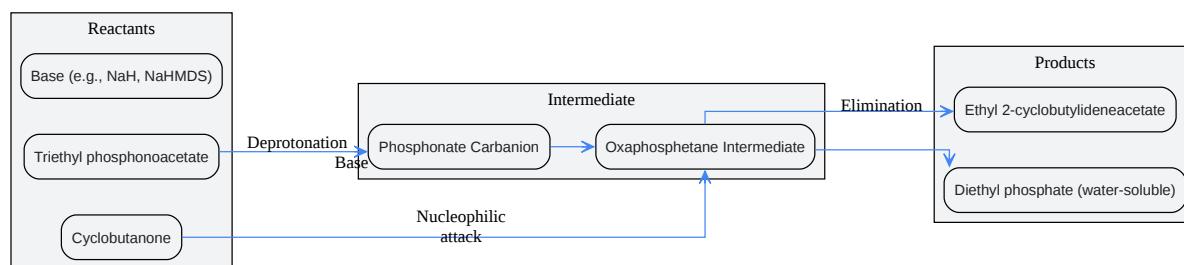
Property	Value	Source
CAS Number	27741-65-7	N/A
Molecular Formula	C ₈ H ₁₂ O ₂	[1]
Molecular Weight	140.18 g/mol	[1]
Boiling Point	128-130 °C (at 2 Torr)	N/A
Density (Predicted)	1.124 ± 0.06 g/cm ³	[2]
Appearance	Colorless to light yellow liquid	N/A
Storage Temperature	2-8°C, Sealed in dry conditions	[1]

Synthesis of Ethyl 2-cyclobutylideneacetate

The primary synthetic routes to **Ethyl 2-cyclobutylideneacetate** are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which involve the olefination of cyclobutanone. The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, simplifying purification.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.^{[3][4]}



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Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Materials:

- Cyclobutanone
- Triethyl phosphonoacetate^[5]

- Sodium hexamethyldisilazane (NaHMDS) or Sodium Hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium hexamethyldisilazane (1.0 equivalent) in THF dropwise.[\[6\]](#)
- Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
- Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **Ethyl 2-cyclobutylideneacetate** as a colorless to light yellow liquid.

Spectroscopic Data

13C NMR Spectroscopy

A commercial supplier reports the following characteristic peaks for **Ethyl 2-cyclobutylideneacetate**.^[7]

Chemical Shift (δ) ppm	Assignment
167.60	C=O (ester carbonyl)
166.60	=C-COOEt (quaternary olefinic carbon)
112.38	=CH- (olefinic methine carbon)

Infrared (IR) Spectroscopy

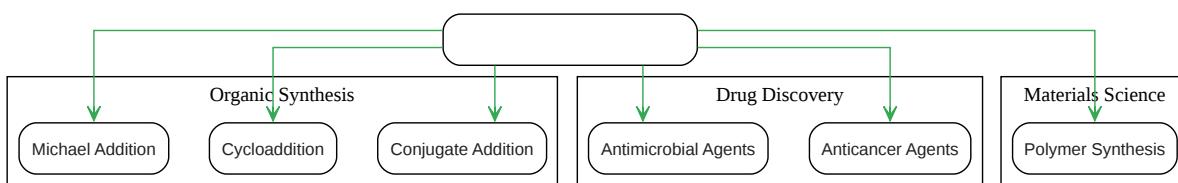
Key IR absorption bands for **Ethyl 2-cyclobutylideneacetate** are summarized below.^[6]

Wavenumber (cm^{-1})	Functional Group
2926	C-H stretch (alkane)
1716	C=O stretch (α,β -unsaturated ester)
1673	C=C stretch (alkene)
1336	C-H bend
1189	C-O stretch (ester)
1088	C-O stretch (ester)

Potential Applications in Research and Development

While specific biological activities for **Ethyl 2-cyclobutylideneacetate** are not widely reported, its structural motifs suggest several areas of potential application for researchers and drug development professionals.

- Synthetic Building Block: As an α,β -unsaturated ester, it can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and conjugate additions, making it a versatile starting material for the synthesis of more complex molecules.
- Drug Discovery: The cyclobutane ring is a structural feature in some biologically active compounds. **Ethyl 2-cyclobutylideneacetate** could serve as a precursor for the synthesis of novel therapeutic agents. For instance, similar compounds have been investigated for their potential as antimicrobial or anticancer agents.[8]
- Materials Science: The vinyl group makes it a potential monomer for polymerization reactions, leading to the development of new materials with unique properties.



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Caption: Potential applications of **Ethyl 2-cyclobutylideneacetate**.

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